molecular formula C13H23F3N2O5S B13860432 (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13860432
M. Wt: 376.39 g/mol
InChI Key: KEKDDJYMVNONHX-OZZZDHQUSA-N
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Description

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes amino and methylsulfanyl groups, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in these reactions include amino acids, protecting groups like Boc (tert-butoxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process often includes rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in peptide synthesis and the development of novel pharmaceuticals.

Biology

In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.

Medicine

Industry

Industrially, it is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of peptides and the study of enzyme interactions.

Properties

Molecular Formula

C13H23F3N2O5S

Molecular Weight

376.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H22N2O3S.C2HF3O2/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3;3-2(4,5)1(6)7/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16);(H,6,7)/t8-,9-;/m0./s1

InChI Key

KEKDDJYMVNONHX-OZZZDHQUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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